2-(4-苯基苯基)吲哚啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

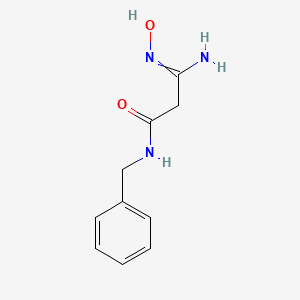

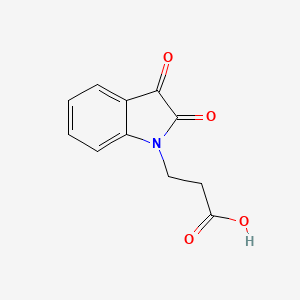

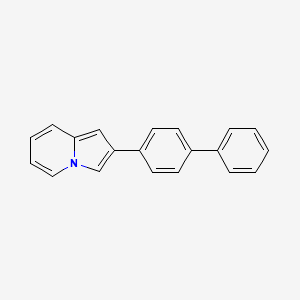

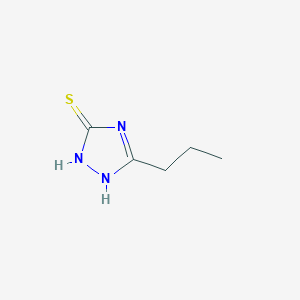

2-(4-Phenylphenyl)indolizine, also known as PPI, is an organic compound with a molecular formula of C21H15N. It is a derivative of indolizine, which is a nitrogen-containing heterocycle .

Synthesis Analysis

Indolizine derivatives have been synthesized using various methods. One of the most recent advances in the synthesis of indolizine and its derivatives involves radical cyclization/cross-coupling . This method has unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis

Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring . The structure of 2-(4-Phenylphenyl)indolizine would include these rings along with the phenylphenyl group attached.Chemical Reactions Analysis

The synthesis of indolizines has been achieved through various chemical reactions. Some of these include classical methodologies such as Scholtz or Chichibabin reactions . More recent strategies involve transition metal-catalyzed reactions and approaches based on oxidative coupling .科学研究应用

抗病毒活性:吲哚啉衍生物,如 2-苯基-吲哚啉,已显示出对人类巨细胞病毒 (HCMV) 和水痘-带状疱疹病毒的显着活性 (Foster 等,1995).

雌激素受体激动剂:某些吡咯并[2,1,5-cd]吲哚啉衍生物,如 NNC 45-0095,表现出混合的雌激素激动剂/拮抗剂特性,并以高亲和力与雌激素受体结合,表明它们在绝经后骨质疏松治疗中的潜力 (Jørgensen 等,2000).

抗结核活性:吲哚啉衍生物已证明对药物敏感和耐药菌株的结核分枝杆菌均有效。它们作为 InhA 抑制剂的潜力使它们成为结核治疗的有希望的候选药物 (Venugopala 等,2021).

抗癌潜力:吲哚啉衍生物对结直肠癌细胞系表现出显着的活性。这些化合物芳香取代基中羟基的存在对其抗癌活性至关重要 (Boot 等,2014).

光电应用:通过钯催化的交叉偶联反应制备的 2,5-二芳基-吲哚啉,由于其有希望的光物理性质,是用于光电器件和生物分子标记的潜在候选者 (Amaral 等,2014).

合成方法:已经开发出新的吲哚啉衍生物合成方法,例如 2-乙酰-3-(苯氨基)吲哚啉-1-甲酰胺,突出了吲哚啉化学的多功能性 (Ziyaadini 等,2011).

分泌性磷脂酶 A2 抑制:已发现吲哚啉衍生物可以抑制分泌性磷脂酶 A2 (sPLA2),这是一种参与产生促炎介质的酶,表明它们作为抗炎药物的潜力 (Hagishita 等,1996).

基于荧光的技术:通过氧化 Pictet-Spengler 环化合成吲哚并[3,2-c]喹啉及其独特的光学性质突出了吲哚啉衍生物在基于荧光的生物医学应用中的潜力 (Park 等,2015).

光致发光行为:6-氨基-8-氰基苯并[1, 2-b]吲哚啉表现出可逆的 pH 依赖性光学性质,在质子化时显示出荧光发射中不寻常的蓝移。这突出了它们作为光致发光材料的潜力 (Outlaw 等,2016).

比率荧光探针:基于吲哚啉的荧光团已被用于构建 FRET 系统,用于灵敏和选择性地检测生物系统中的 Cu2+,证明了它们在分子成像中的效用 (Zheng 等,2017).

抗菌活性:吲哚啉衍生物已显示出对结核分枝杆菌和一些致病原生动物的选择性抗菌活性,表明它们作为抗菌剂的潜力 (Gundersen 等,2007).

安全和危害

未来方向

Indolizine and its derivatives have potential biological activities and can be used as organic fluorescent molecules for biological and material applications . This suggests that future research could focus on developing novel approaches for the synthesis of indolizine and its derivatives, including 2-(4-Phenylphenyl)indolizine.

属性

IUPAC Name |

2-(4-phenylphenyl)indolizine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)19-14-20-8-4-5-13-21(20)15-19/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYZYMUPQKNLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365446 |

Source

|

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenylphenyl)indolizine | |

CAS RN |

79373-03-8 |

Source

|

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)